Methyl morpholine-2-carboxylate

Description

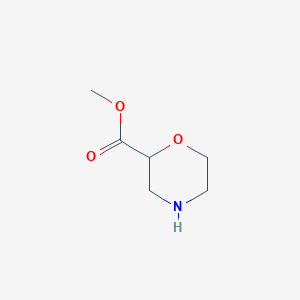

Structure

3D Structure

Propriétés

IUPAC Name |

methyl morpholine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-9-6(8)5-4-7-2-3-10-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTITWBGWTASYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929148 | |

| Record name | Methyl morpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135782-19-3 | |

| Record name | Methyl morpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-morpholinecarboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Morpholine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl morpholine-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details a plausible synthetic pathway, experimental protocols, and in-depth characterization of the target compound.

Introduction

Methyl morpholine-2-carboxylate is a substituted morpholine derivative of significant interest in the synthesis of complex organic molecules and pharmacologically active compounds. The morpholine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs. The presence of a methyl ester at the 2-position provides a versatile handle for further chemical modifications, making it a key intermediate for the synthesis of a wide range of bioactive molecules. This guide outlines a reliable synthetic route and provides a thorough analysis of the compound's physicochemical and spectral properties.

Synthesis of Methyl Morpholine-2-carboxylate

A plausible and efficient three-step synthesis for methyl morpholine-2-carboxylate is presented, commencing with the preparation of N-Boc-morpholine-2-carboxylic acid, followed by deprotection of the amine, and concluding with the esterification of the resulting carboxylic acid.

Experimental Protocols

Step 1: Synthesis of N-Boc-morpholine-2-carboxylic acid

This initial step involves the synthesis of the N-protected morpholine-2-carboxylic acid. A detailed procedure for a similar synthesis has been described, starting from epichlorohydrin.[1][2]

-

Reagents: (R)-Epichlorohydrin, N-Benzylethanolamine, Tetraethylammonium hydroxide (Et4NOH) solution, Di-tert-butyl dicarbonate (Boc)2O, Palladium on carbon (Pd/C), Sodium periodate (NaIO4), Ruthenium(III) chloride hydrate (RuCl3·H2O), Sodium bicarbonate (NaHCO3), Ethyl acetate, Acetonitrile, Water.

-

Procedure:

-

N-Benzylethanolamine is reacted with (R)-epichlorohydrin.

-

The resulting product is cyclized using a base such as tetraethylammonium hydroxide.

-

The benzyl protecting group is removed by catalytic hydrogenation using Pd/C.

-

The secondary amine is then protected with a Boc group using (Boc)2O.

-

The primary alcohol is oxidized to the carboxylic acid using a RuCl3/NaIO4 catalytic system.

-

The final product, N-Boc-morpholine-2-carboxylic acid, is purified by extraction and crystallization.

-

Step 2: Deprotection of N-Boc-morpholine-2-carboxylic acid to yield Morpholine-2-carboxylic acid

The Boc protecting group is removed under acidic conditions to yield the free secondary amine.

-

Reagents: N-Boc-morpholine-2-carboxylic acid, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

N-Boc-morpholine-2-carboxylic acid is dissolved in dichloromethane.

-

An excess of trifluoroacetic acid is added to the solution at 0 °C.

-

The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

The solvent and excess TFA are removed under reduced pressure to yield the crude morpholine-2-carboxylic acid trifluoroacetate salt.

-

Step 3: Esterification of Morpholine-2-carboxylic acid to Methyl morpholine-2-carboxylate

The final step is the esterification of the carboxylic acid with methanol. The Fischer esterification is a common method for this transformation.[3][4][5]

-

Reagents: Morpholine-2-carboxylic acid trifluoroacetate salt, Methanol (MeOH), Thionyl chloride (SOCl2) or a strong acid catalyst (e.g., H2SO4).

-

Procedure:

-

The crude morpholine-2-carboxylic acid is suspended in excess methanol.

-

The mixture is cooled to 0 °C, and thionyl chloride is added dropwise. The thionyl chloride reacts with methanol to form anhydrous HCl, which catalyzes the esterification.

-

The reaction mixture is then heated to reflux and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

The excess methanol and volatile byproducts are removed under reduced pressure.

-

The residue is neutralized with a base (e.g., saturated NaHCO3 solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude methyl morpholine-2-carboxylate.

-

The product can be further purified by column chromatography on silica gel.

-

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 135782-19-3 | [6] |

| Molecular Formula | C6H11NO3 | [6] |

| Molecular Weight | 145.16 g/mol | [6] |

| IUPAC Name | methyl morpholine-2-carboxylate | [6] |

| Appearance | Predicted: Solid | |

| Predicted Boiling Point | 264.95 °C at 760 mmHg | |

| Predicted Melting Point | 226.29 °C |

Spectroscopic Data

Table 1: ¹H NMR Spectral Data of Methyl morpholine-2-carboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results |

Table 2: ¹³C NMR Spectral Data of Methyl morpholine-2-carboxylate

| Chemical Shift (δ, ppm) | Assignment |

| Data not explicitly available in search results |

Table 3: FT-IR Spectral Data of Methyl morpholine-2-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Broad | N-H stretch |

| ~2850-3000 | Medium-Strong | C-H stretch (aliphatic) |

| ~1735-1750 | Strong | C=O stretch (ester) |

| ~1200-1300 | Strong | C-O stretch (ester) |

| ~1100-1150 | Strong | C-O-C stretch (ether) |

Table 4: Mass Spectrometry Data of Methyl morpholine-2-carboxylate

| m/z | Relative Intensity | Assignment |

| 145 | [M]+ | Molecular ion |

| 86 | [M - COOCH3]+ | |

| Other fragmentation data not explicitly available |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for methyl morpholine-2-carboxylate.

Characterization Logic

Caption: Logic diagram for the characterization of the final product.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of methyl morpholine-2-carboxylate. The proposed synthetic route is based on established and reliable chemical transformations. The comprehensive characterization data, presented in a structured format, will be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The provided workflows and logical diagrams offer a clear visual representation of the experimental and analytical processes involved.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Methyl morpholine-2-carboxylate | C6H11NO3 | CID 15733444 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyl Morpholine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl morpholine-2-carboxylate is a heterocyclic organic compound featuring a morpholine ring functionalized with a methyl ester at the 2-position. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved and experimental drugs due to its favorable physicochemical, biological, and metabolic properties. The morpholine ring can enhance aqueous solubility and metabolic stability, and its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of Methyl morpholine-2-carboxylate and its hydrochloride salt, along with detailed experimental protocols for their determination. This information is critical for its application in organic synthesis, pharmaceutical development, and material science.

Chemical Identity

This section provides the fundamental identifiers for Methyl morpholine-2-carboxylate and its common salt form.

Table 1: Chemical Identifiers

| Identifier | Methyl morpholine-2-carboxylate | Methyl morpholine-2-carboxylate hydrochloride |

| IUPAC Name | methyl morpholine-2-carboxylate | methyl 2-morpholinecarboxylate hydrochloride |

| CAS Number | 135782-19-3[4] | 937063-34-8[5][6] |

| Molecular Formula | C₆H₁₁NO₃[4] | C₆H₁₂ClNO₃[5][6] |

| SMILES | COC(=O)C1CNCCO1[4] | Cl.COC(=O)C1CNCCO1 |

| InChI Key | RTITWBGWTASYEG-UHFFFAOYSA-N | DYMNXWIUMADROW-UHFFFAOYSA-N[6] |

Physicochemical Properties

The following tables summarize the available quantitative data for the physicochemical properties of Methyl morpholine-2-carboxylate and its hydrochloride salt. It is important to note that some of these values are computed and should be confirmed by experimental determination.

Table 2: Physicochemical Data for Methyl morpholine-2-carboxylate

| Property | Value | Source |

| Molecular Weight | 145.16 g/mol [4] | PubChem |

| Boiling Point | 202.2 °C (at 760 mmHg) | Predicted |

| Density | 1.107 g/cm³ | Predicted |

| Flash Point | 76.1 °C | Predicted |

| logP (octanol-water partition coefficient) | -0.6 | Computed by PubChem[4] |

| Polar Surface Area | 47.6 Ų[4] | Computed by PubChem |

Table 3: Physicochemical Data for Methyl morpholine-2-carboxylate hydrochloride

| Property | Value | Source |

| Molecular Weight | 181.62 g/mol [5] | Vulcanchem |

| Physical Form | Solid[6] | Sigma-Aldrich |

| Storage Temperature | Room Temperature, Inert Atmosphere[6] | Sigma-Aldrich |

| Solubility | Enhanced water solubility compared to the free base.[5] | Vulcanchem |

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination

The melting point is a crucial indicator of purity for a solid compound.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, finely powdered sample is introduced into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device with a heated metal block).

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[8]

-

Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7] For a pure compound, this range should be narrow (0.5-1.5 °C).

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

Protocol: Thiele Tube Method

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube or fusion tube.[9] An inverted capillary tube, sealed at one end, is placed in the liquid.[10]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. The assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[11]

-

Heating: The side arm of the Thiele tube is gently and uniformly heated.[11]

-

Observation and Recording: As the liquid heats, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10] The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.[12][13]

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its application in drug delivery and formulation.

Protocol: Shake-Flask Method for Aqueous Solubility

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a specific buffer) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for predicting the ionization state of a molecule at a given pH.

Protocol: Potentiometric Titration

-

Sample Preparation: A solution of the compound is prepared in water or a suitable co-solvent system at a known concentration.[14]

-

Apparatus Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.[15]

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments.[14][15]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a weak base being titrated with a strong acid, the pKa is the pH at which half of the base has been neutralized.[16]

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity and is a key parameter in predicting its pharmacokinetic properties.

Protocol: Shake-Flask Method

-

Solvent Preparation: 1-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.[17][18]

-

Sample Preparation: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: A known volume of the compound solution is mixed with a known volume of the other phase in a sealed container. The mixture is agitated for a sufficient time to allow for equilibrium to be established.[18]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).[19]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[20]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity like Methyl morpholine-2-carboxylate.

Caption: Workflow for the physicochemical characterization of a chemical compound.

Biological Context and Potential Applications

The morpholine moiety is a key component in a variety of biologically active molecules. Its presence can improve pharmacokinetic properties such as aqueous solubility and metabolic stability. Morpholine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][3] While specific biological activities for Methyl morpholine-2-carboxylate are not extensively documented, its structural similarity to other biologically active morpholine-containing compounds suggests its potential as a building block in the synthesis of novel therapeutic agents. Further research is warranted to explore its biological profile and potential applications in drug discovery.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Methyl morpholine-2-carboxylate | C6H11NO3 | CID 15733444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-methylmorpholine-2-carboxylate hydrochloride (1205750-77-1) for sale [vulcanchem.com]

- 6. Methyl morpholine-2-carboxylate hydrochloride | 937063-34-8 [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. enamine.net [enamine.net]

- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Structural and Conformational Analysis of Methyl Morpholine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl morpholine-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug design due to the prevalence of the morpholine scaffold in bioactive molecules. Understanding its three-dimensional structure and conformational preferences is crucial for predicting its interactions with biological targets and for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the structural features and conformational behavior of methyl morpholine-2-carboxylate, drawing upon established principles of stereochemistry and data from analogous substituted morpholine systems. Detailed experimental protocols for the characterization of such compounds are also presented.

Introduction

The morpholine ring is a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom. Its presence in numerous approved drugs highlights its importance as a privileged scaffold. The conformational flexibility of the morpholine ring, coupled with the electronic properties imparted by the heteroatoms, allows it to engage in a variety of interactions with biological macromolecules. The introduction of a methyl carboxylate substituent at the 2-position introduces a chiral center and further influences the conformational landscape of the ring. This guide will explore the stereochemical implications and the preferred conformations of methyl morpholine-2-carboxylate.

Structural Analysis

The structure of methyl morpholine-2-carboxylate features a morpholine ring with a methoxycarbonyl group attached to the carbon atom adjacent to the oxygen and nitrogen atoms. The presence of this substituent at the C2 position renders the molecule chiral.

Stereochemistry

The C2 carbon of methyl morpholine-2-carboxylate is a stereocenter, meaning the molecule can exist as a pair of enantiomers: (R)-methyl morpholine-2-carboxylate and (S)-methyl morpholine-2-carboxylate. The absolute configuration of a specific enantiomer can be determined using techniques such as X-ray crystallography of a single crystal or by using chiral chromatography and comparing with a known standard.

Conformational Analysis

Like cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize torsional and steric strain. The presence of the methyl carboxylate substituent at the 2-position will influence the equilibrium between the two possible chair conformations.

Chair Conformations

The two primary chair conformations of methyl morpholine-2-carboxylate involve the methyl carboxylate group being in either an axial or an equatorial position.

-

Axial Conformation: The methyl carboxylate group is oriented parallel to the principal axis of the ring.

-

Equatorial Conformation: The methyl carboxylate group is oriented towards the periphery of the ring.

Generally, for monosubstituted cyclohexanes, the equatorial conformation is favored to avoid 1,3-diaxial interactions. However, in the case of 2-substituted morpholines, other factors such as the anomeric effect can play a significant role. Research on related 2-substituted morpholine derivatives suggests that to avoid pseudo A1,3 strain, certain substituents may prefer an axial orientation.[1][2] For methyl morpholine-2-carboxylate, the equilibrium between the axial and equatorial conformers will be determined by the balance of steric and electronic effects.

Caption: Equilibrium between axial and equatorial chair conformers.

Quantitative Conformational Data

| Parameter | Typical Value |

| C-C Bond Length | ~1.52 Å |

| C-N Bond Length | ~1.47 Å |

| C-O Bond Length | ~1.43 Å |

| C-C-N Bond Angle | ~110° |

| C-O-C Bond Angle | ~112° |

| C-N-C Bond Angle | ~109° |

Note: These are generalized values and can vary slightly based on substitution and crystal packing forces.

Experimental Protocols for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the conformation of molecules in solution.

Objective: To determine the preferred conformation and the ratio of conformers at equilibrium.

Methodology:

-

Sample Preparation: Dissolve a few milligrams of methyl morpholine-2-carboxylate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

1D NMR (¹H and ¹³C):

-

Acquire ¹H NMR spectra to observe the chemical shifts and coupling constants of the protons. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons can provide information about the dihedral angles and thus the ring conformation.

-

Acquire ¹³C NMR spectra to identify the number of unique carbon environments.

-

-

2D NMR (COSY, HSQC, HMBC, NOESY):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in the assignment of signals.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space. The presence or absence of specific NOE cross-peaks can provide definitive evidence for the axial or equatorial orientation of the substituent. For instance, an NOE between the proton at C2 and the axial protons at C3 and C5 would suggest an axial orientation of the C2 proton and thus an equatorial substituent.

-

-

Variable Temperature (VT) NMR:

-

Acquire NMR spectra at different temperatures. Changes in the spectra, such as the broadening or sharpening of signals, can indicate the presence of a dynamic equilibrium between conformers. At low temperatures, it may be possible to "freeze out" the individual conformers and observe them as separate species.

-

Caption: General experimental workflow for NMR conformational analysis.

X-ray Crystallography

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and the conformation adopted in the crystal lattice.

Objective: To determine the precise three-dimensional structure of methyl morpholine-2-carboxylate in the solid state.

Methodology:

-

Crystal Growth: Grow single crystals of methyl morpholine-2-carboxylate of suitable size and quality. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection:

-

Mount a single crystal on a goniometer head.

-

Place the crystal in an X-ray diffractometer.

-

Irradiate the crystal with a monochromatic X-ray beam.

-

Collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the model against the experimental data to obtain the final structure with high precision.

-

Conclusion

The structural and conformational analysis of methyl morpholine-2-carboxylate is essential for its application in drug discovery and development. The molecule exists as a pair of enantiomers, and its morpholine ring predominantly adopts a chair conformation. The orientation of the methyl carboxylate substituent, whether axial or equatorial, is determined by a subtle interplay of steric and electronic effects. While detailed quantitative data for this specific molecule requires dedicated experimental investigation, the principles and protocols outlined in this guide provide a robust framework for its comprehensive characterization. Techniques such as advanced NMR spectroscopy and single-crystal X-ray diffraction are indispensable for unambiguously determining its three-dimensional structure and conformational dynamics.

References

An In-depth Technical Guide to the Spectroscopic Data of Methyl morpholine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl morpholine-2-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols. The information is intended to support researchers in the identification, characterization, and utilization of this compound in drug discovery and development.

Chemical Structure and Properties

-

IUPAC Name: Methyl morpholine-2-carboxylate

-

Molecular Formula: C₆H₁₁NO₃[1]

-

Molecular Weight: 145.16 g/mol [1]

-

CAS Number: 135782-19-3[1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for Methyl morpholine-2-carboxylate. Due to the limited availability of public experimental spectra for the free base, some data is based on the hydrochloride salt or is predicted based on the chemical structure and data from analogous compounds.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the ¹H and ¹³C NMR data.

Table 1: ¹H NMR Spectroscopic Data

Note: The following data is based on the spectrum of (R)-methyl morpholine-2-carboxylate hydrochloride and may show slight variations for the free base.[2][3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.75 | s | 3H | -OCH₃ |

| ~4.20 | dd | 1H | H-2 |

| ~3.90 - 4.10 | m | 2H | H-3 (axial & equatorial) |

| ~3.60 - 3.80 | m | 2H | H-5 (axial & equatorial) |

| ~2.80 - 3.00 | m | 2H | H-6 (axial & equatorial) |

| ~2.5 (broad) | s | 1H | N-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (ester) |

| ~68 | C-5 |

| ~66 | C-3 |

| ~52 | -OCH₃ |

| ~50 | C-2 |

| ~45 | C-6 |

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for Methyl morpholine-2-carboxylate are listed below, based on the analysis of its functional groups and comparison with the spectrum of morpholine.[4][5][6][7]

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3300 | Medium | N-H Stretch (secondary amine) |

| 2980 - 2850 | Strong | C-H Stretch (aliphatic) |

| 1745 - 1730 | Strong | C=O Stretch (ester) |

| 1250 - 1200 | Strong | C-O Stretch (ester) |

| 1120 - 1080 | Strong | C-O-C Stretch (ether) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data

| m/z Value | Interpretation |

| 145.07 | [M]⁺, Molecular ion peak |

| 114 | [M - OCH₃]⁺, Loss of the methoxy group |

| 86 | [M - COOCH₃]⁺, Loss of the carbomethoxy group |

| 57 | Further fragmentation of the morpholine ring |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl morpholine-2-carboxylate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

-

¹³C NMR: Acquire the spectrum on the same spectrometer at a frequency of 100 MHz or 125 MHz. Use proton decoupling to simplify the spectrum. A 45-degree pulse width and a relaxation delay of 2-5 seconds are typically used, with several hundred to several thousand scans acquired to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal.

-

Sample Preparation: For the Attenuated Total Reflectance (ATR) technique, place a small amount of the solid or liquid sample directly onto the ATR crystal. For the KBr pellet method, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder and press the mixture into a thin, transparent pellet.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. A typical analysis involves scanning the mid-infrared range (4000-400 cm⁻¹). Collect a background spectrum of the empty sample holder or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final IR spectrum (transmittance or absorbance vs. wavenumber).

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

ESI-MS: The sample solution is infused into the ESI source where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer.

-

EI-MS: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for spectroscopic analysis and a simplified signaling pathway where morpholine derivatives are often studied.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Methyl morpholine-2-carboxylate | C6H11NO3 | CID 15733444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-methyl morpholine-2-carboxylate hydrochloride(1352709-55-7) 1H NMR spectrum [chemicalbook.com]

- 3. (S)-methyl morpholine-2-carboxylate hydrochloride(1417789-45-7) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine(110-91-8) IR Spectrum [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Methyl Morpholine-2-carboxylate: Chemical Identity, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl morpholine-2-carboxylate, a heterocyclic compound of interest in synthetic chemistry and drug discovery. This document details its chemical identifiers, outlines representative experimental protocols for its synthesis and analysis, and presents a visual workflow for its preparation and characterization.

Core Chemical Identity

Methyl morpholine-2-carboxylate is a morpholine derivative with a methyl ester at the 2-position. It exists in racemic and enantiomerically pure forms, each with unique identifiers. The hydrochloride salt forms are also common for ease of handling and improved solubility.

Chemical Identifiers

A summary of the key chemical identifiers for methyl morpholine-2-carboxylate and its common forms is presented in Table 1.

| Identifier | Racemic Methyl Morpholine-2-carboxylate | (S)-Methyl morpholine-2-carboxylate hydrochloride | (R)-Methyl morpholine-2-carboxylate hydrochloride |

| CAS Number | 135782-19-3[1] | 1417789-45-7 | 1352709-55-7 |

| Molecular Formula | C₆H₁₁NO₃[1] | C₆H₁₂ClNO₃ | C₆H₁₂ClNO₃ |

| Molecular Weight | 145.16 g/mol [1] | 181.62 g/mol | 181.62 g/mol |

| IUPAC Name | methyl morpholine-2-carboxylate[1] | methyl (2S)-morpholine-2-carboxylate;hydrochloride | methyl (2R)-morpholine-2-carboxylate;hydrochloride |

| InChI | InChI=1S/C6H11NO3/c1-9-6(8)5-4-7-2-3-10-5/h5,7H,2-4H2,1H3[1] | InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-7-2-3-10-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-7-2-3-10-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1 |

| InChIKey | RTITWBGWTASYEG-UHFFFAOYSA-N[1] | DYMNXWIUMADROW-JEDNCBNOSA-N | DYMNXWIUMADROW-VOTSOKGWSA-N |

| SMILES | COC(=O)C1CNCCO1[1] | COC(=O)[C@@H]1CNCCO1.Cl | COC(=O)[C@H]1CNCCO1.Cl |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific research. The following sections provide representative protocols for the synthesis and analysis of methyl morpholine-2-carboxylate, based on established chemical principles.

Synthesis of Methyl Morpholine-2-carboxylate

The synthesis of methyl morpholine-2-carboxylate can be achieved through the esterification of morpholine-2-carboxylic acid. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3]

Representative Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend morpholine-2-carboxylic acid (1.0 equivalent) in anhydrous methanol (10-20 equivalents, serving as both reactant and solvent).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents) or hydrogen chloride (generated in situ from acetyl chloride or thionyl chloride), to the suspension at 0 °C.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Remove the methanol under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. Extract the aqueous layer multiple times with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl morpholine-2-carboxylate.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure ester.

Analysis of Methyl Morpholine-2-carboxylate

The purity and identity of synthesized methyl morpholine-2-carboxylate can be confirmed using various analytical techniques. For enantiomeric separation, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.

1. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation.

-

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the compound.

2. Chromatographic Analysis:

Representative Protocol: Chiral HPLC for Enantiomeric Separation

-

Instrumentation: A standard HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column is required. Common chiral columns include those based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) or macrocyclic antibiotics.[4]

-

Mobile Phase Selection: The choice of mobile phase is critical for achieving enantiomeric separation.[5] A typical starting point for normal-phase chromatography would be a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol. For reversed-phase chromatography, a mixture of acetonitrile or methanol with an aqueous buffer (e.g., ammonium acetate or ammonium formate) is commonly used.

-

Method Development:

-

Dissolve a small amount of the racemic methyl morpholine-2-carboxylate in a suitable solvent.

-

Inject the sample onto the chiral column.

-

Begin with an isocratic elution using a pre-determined mobile phase composition (e.g., 90:10 hexane:isopropanol for normal phase, or 50:50 acetonitrile:water with 0.1% formic acid for reversed phase).

-

Monitor the chromatogram for the separation of two peaks corresponding to the enantiomers.

-

Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature. The addition of small amounts of additives (e.g., trifluoroacetic acid or diethylamine) can also significantly impact the resolution.

-

-

Validation: Once a satisfactory separation is achieved, the method should be validated for parameters such as linearity, precision, accuracy, and limit of detection and quantification, following established guidelines.[6]

Visualizing the Workflow

To provide a clear overview of the process from starting materials to the final, characterized product, the following diagram illustrates a typical experimental workflow for the synthesis and analysis of methyl morpholine-2-carboxylate.

Caption: General experimental workflow for the synthesis and characterization of methyl morpholine-2-carboxylate.

References

An In-depth Technical Guide to Methyl Morpholine-2-carboxylate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl morpholine-2-carboxylate is a heterocyclic organic compound that has garnered significant interest as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, combining a morpholine ring with a methyl ester, make it a valuable scaffold for the synthesis of a wide array of more complex molecules, particularly chiral morpholine derivatives with significant biological activity. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of methyl morpholine-2-carboxylate, tailored for researchers, scientists, and drug development professionals.

Introduction and Historical Context

The history of methyl morpholine-2-carboxylate is intrinsically linked to the broader exploration of morpholine chemistry. The morpholine ring itself, a saturated heterocycle containing both an amine and an ether functional group, has been a staple in organic synthesis for over a century. An early notable synthesis of the parent morpholine molecule was described in a 1936 paper, which detailed its preparation from diethanolamine.[1] This foundational work paved the way for the development of a vast number of morpholine derivatives.

While a singular "discovery" paper for methyl morpholine-2-carboxylate is not readily identifiable in the historical literature, its emergence as a key synthetic intermediate appears to be a gradual development driven by the increasing demand for functionalized morpholine scaffolds in pharmaceutical research. The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.[2] The addition of a carboxylate group at the 2-position provides a convenient handle for further chemical modification and the introduction of chirality, which is crucial for the development of stereospecific drugs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of methyl morpholine-2-carboxylate is essential for its effective use in synthesis and drug design. The following tables summarize the available quantitative data for the parent compound and its commonly used hydrochloride salt.

Table 1: Physicochemical Properties of Methyl Morpholine-2-carboxylate

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₃ | PubChem[3] |

| Molecular Weight | 145.16 g/mol | PubChem[3] |

| CAS Number | 135782-19-3 | PubChem[3] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | General chemical knowledge |

| Boiling Point (Predicted) | 264.95 °C at 760 mmHg | BuyersGuideChem[1] |

| Density (Predicted) | 1.20 g/cm³ | BuyersGuideChem[1] |

| Solubility | Slightly soluble in water | BuyersGuideChem[1] |

Table 2: Physicochemical Properties of Methyl Morpholine-2-carboxylate Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₃ | - |

| Molecular Weight | 181.62 g/mol | - |

| CAS Number | 937063-34-8 | - |

| Melting Point | 146.8 °C (for 4-Tosylmorpholine derivative) | YouTube[1] |

Synthesis of Methyl Morpholine-2-carboxylate

The synthesis of methyl morpholine-2-carboxylate can be approached through several routes, leading to either the racemic mixture or specific enantiomers. The choice of method often depends on the desired stereochemistry and the available starting materials.

General Synthetic Strategies

The construction of the morpholine-2-carboxylate core generally involves the cyclization of a linear precursor containing the necessary amine, alcohol, and carboxylic acid (or ester) functionalities. Common strategies include:

-

Cyclization of N-substituted amino acid derivatives: This approach involves the intramolecular reaction of a suitably functionalized amino acid derivative, where the nitrogen atom attacks an electrophilic carbon to form the six-membered ring.

-

From Diethanolamine: The parent morpholine ring is industrially produced by the dehydration of diethanolamine using strong acids like sulfuric acid.[4][5] This fundamental structure can then be functionalized.

-

From 1,2-Amino Alcohols: A versatile and modern approach involves the reaction of 1,2-amino alcohols with various reagents to build the morpholine ring.[6]

Experimental Protocols

While a definitive, standalone protocol for the racemic synthesis of methyl morpholine-2-carboxylate is not prominently featured in the literature, its preparation is often embedded within the synthesis of more complex molecules. The following represents a generalized experimental workflow based on common synthetic transformations.

Caption: Generalized workflow for the synthesis of racemic methyl morpholine-2-carboxylate.

Detailed Methodology (Hypothetical Protocol based on established reactions):

-

N-Protection of Diethanolamine: Diethanolamine is reacted with a suitable protecting group, such as benzyl bromide, in the presence of a base to yield N-benzyldiethanolamine. This protects the nitrogen atom from undesired side reactions in subsequent steps.

-

Oxidation to the Carboxylic Acid: The primary alcohol of N-benzyldiethanolamine is selectively oxidized to a carboxylic acid using an appropriate oxidizing agent (e.g., KMnO₄ or Jones oxidation). This step forms N-benzyl-morpholine-2-carboxylic acid.

-

Esterification: The resulting carboxylic acid is then esterified to the methyl ester. This can be achieved through Fischer esterification, reacting the acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄).

-

Deprotection: The N-benzyl protecting group is removed, typically by catalytic hydrogenation (e.g., using H₂ over a palladium catalyst), to yield the final product, methyl morpholine-2-carboxylate.

Enantioselective Synthesis

The demand for enantiomerically pure morpholine derivatives in drug development has led to the development of several enantioselective synthetic routes. These methods often employ chiral catalysts or chiral starting materials to control the stereochemistry at the C2 position.

Caption: Conceptual pathway for the enantioselective synthesis of a methyl morpholine-2-carboxylate derivative.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of methyl morpholine-2-carboxylate.

¹H NMR Spectroscopy: The proton NMR spectrum of methyl morpholine-2-carboxylate is expected to show distinct signals for the protons on the morpholine ring and the methyl ester. The protons on the carbons adjacent to the oxygen (C3 and C5) would appear at a lower field (higher ppm) compared to the protons on the carbon adjacent to the nitrogen (C6). The proton at the chiral center (C2) would likely appear as a multiplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal. The chemical shifts of the ring carbons will be influenced by the neighboring heteroatoms.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically in the region of 1730-1750 cm⁻¹. Other significant peaks will include C-O stretching vibrations from the ether linkage and the ester, and C-N stretching from the amine.

Note: Detailed peak lists for the spectra are not consistently available in the public domain and would typically be generated during experimental characterization.

Applications in Drug Discovery and Development

Methyl morpholine-2-carboxylate serves as a critical starting material for the synthesis of a variety of biologically active compounds. Its utility stems from the ease with which the ester and amine functionalities can be modified.

Role as a Synthetic Intermediate:

Caption: The role of methyl morpholine-2-carboxylate as a key intermediate in the synthesis of diverse bioactive molecules.

The morpholine scaffold is present in numerous approved drugs, and the ability to introduce diverse substituents at the 2- and 4-positions, facilitated by intermediates like methyl morpholine-2-carboxylate, is a powerful strategy in medicinal chemistry.

Conclusion

Methyl morpholine-2-carboxylate, while not having a dramatic "discovery" moment, has evolved into an indispensable tool for medicinal chemists. Its history is woven into the broader narrative of morpholine chemistry and the relentless pursuit of more effective and safer pharmaceuticals. The synthetic routes to this compound, particularly the enantioselective methods, continue to be an active area of research. A comprehensive understanding of its physicochemical properties and reactivity is paramount for its successful application in the synthesis of the next generation of morpholine-containing therapeutics. This guide provides a foundational understanding for researchers and professionals dedicated to advancing the field of drug discovery.

References

- 1. youtube.com [youtube.com]

- 2. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Morpholine production method - Knowledge - Henan Haofei Chemical Co.,Ltd [haofeichem.com]

- 6. Morpholine synthesis [organic-chemistry.org]

The Ascendant Trajectory of Methyl Morpholine-2-carboxylate Derivatives in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The morpholine moiety, a privileged scaffold in medicinal chemistry, continues to captivate the attention of researchers in the pursuit of novel therapeutic agents. Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. Among the diverse array of morpholine-based starting materials, "Methyl morpholine-2-carboxylate" and its derivatives are emerging as a promising class of compounds with significant potential, particularly in the realm of oncology. This technical guide delves into the synthesis, potential applications, and mechanistic insights of these novel derivatives, providing a comprehensive resource for scientists engaged in drug discovery and development.

Anticancer Potential: A Primary Focus

Recent research has predominantly highlighted the anticancer activities of derivatives synthesized from or incorporating the morpholine-2-carboxylic acid backbone. These compounds have demonstrated significant cytotoxic effects against a panel of human cancer cell lines.

Quantitative Analysis of Cytotoxic Activity

The following tables summarize the in vitro anticancer activity of various novel derivatives incorporating a morpholine-2-carboxylate or a related morpholine scaffold. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), underscores the potential of these compounds as starting points for the development of new cancer therapeutics.

Table 1: Cytotoxicity of 4-Benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 8b (ortho-bromo) | DLA (Dalton's Lymphoma Ascites) | Value not specified, but noted as significant | [1] |

| EAC (Ehrlich Ascites Carcinoma) | Value not specified, but noted as significant | [1] | |

| MCF-7 (Human Breast Adenocarcinoma) | Value not specified, but noted as significant | [1] | |

| A549 (Human Lung Carcinoma) | Value not specified, but noted as significant | [1] | |

| 8f (para-methyl) | DLA | Value not specified, but noted as significant | [1] |

| EAC | Value not specified, but noted as significant | [1] | |

| MCF-7 | Value not specified, but noted as significant | [1] | |

| A549 | Value not specified, but noted as significant | [1] |

Table 2: Cytotoxicity of 2-Morpholino-4-anilinoquinoline Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 3c | HepG2 (Human Liver Cancer) | 11.42 | [2][3][4] |

| 3d | HepG2 | 8.50 | [2][3][4] |

| 3e | HepG2 | 12.76 | [2][3][4] |

| Sorafenib (Control) | HepG2 | Value not specified | [2][3][4] |

Table 3: Cytotoxicity of Morpholine Substituted Quinazoline Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| AK-3 | A549 (Human Lung Carcinoma) | 10.38 ± 0.27 | [1][5][6] |

| MCF-7 (Human Breast Adenocarcinoma) | 6.44 ± 0.29 | [1][5][6] | |

| SHSY-5Y (Human Neuroblastoma) | 9.54 ± 0.15 | [1][5][6] | |

| AK-10 | A549 | 8.55 ± 0.67 | [1][5][6] |

| MCF-7 | 3.15 ± 0.23 | [1][5][6] | |

| SHSY-5Y | 3.36 ± 0.29 | [1][5][6] |

Table 4: Cytotoxicity of Pyrimidine-Morpholine Hybrids

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 2g | SW480 (Human Colon Adenocarcinoma) | 5.10 ± 2.12 | [7][8][9] |

| MCF-7 (Human Breast Adenocarcinoma) | 19.60 ± 1.13 | [7][8][9] | |

| 2c | SW480 | Significant cytotoxic potential | [7][8][9] |

| MCF-7 | Significant cytotoxic potential | [7][8][9] | |

| 2e | SW480 | Significant cytotoxic potential | [7][8][9] |

| MCF-7 | Significant cytotoxic potential | [7][8][9] | |

| 5-Fluorouracil (Control) | SW480 | 4.90 ± 0.83 | [7][8][9] |

| Cisplatin (Control) | SW480 | 16.10 ± 1.10 | [7][8][9] |

Experimental Protocols for Synthesis

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are experimental protocols for the synthesis of key morpholine derivatives with demonstrated biological activity.

Synthesis of 4-Benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazides (8a-j)[1]

This multi-step synthesis involves the initial preparation of (4-benzoyl-phenoxy)-acetic acid hydrazides, followed by a coupling reaction with 4-benzyl-morpholine-2-carboxylic acid.

Step 1: Synthesis of (4-Benzoyl-phenoxy)-acetic acid hydrazides (6a-j)

-

A mixture of the appropriate (4-hydroxy-aryl)-aryl methanone, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone is refluxed for 12-16 hours.

-

The resulting ester is then refluxed with hydrazine hydrate in ethanol for 8-10 hours to yield the hydrazide.

Step 2: Coupling Reaction to form 4-Benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazides (8a-j)

-

To a solution of 4-benzyl-morpholine-2-carboxylic acid in a suitable solvent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is added as a coupling agent.

-

The corresponding (4-benzoyl-phenoxy)-acetic acid hydrazide (6a-j) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.

-

The final product is isolated and purified using standard chromatographic techniques.

Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives[2][3][4]

This synthesis involves a two-step process starting from 2-hydroxy-4-morpholinoquinoline.

Step 1: Chlorination of 2-Hydroxy-4-morpholinoquinoline

-

A solution of 2-hydroxy-4-morpholinoquinoline in phosphorus oxychloride is heated at 95°C for 3 hours.

-

After cooling, the reaction mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.

-

The resulting crude 2-chloro-4-morpholinoquinoline is extracted with dichloromethane.

Step 2: Nucleophilic Aromatic Substitution

-

A mixture of 2-chloro-4-morpholinoquinoline and the desired substituted aniline in a suitable solvent is refluxed for 4-6 hours.

-

The final 2-morpholino-4-anilinoquinoline derivative is obtained after workup and purification.

Synthesis of Morpholine Substituted Quinazoline Derivatives[1][5][6]

The synthesis of these derivatives is a three-step process starting from anthranilamide and a substituted aldehyde.

Step 1: Synthesis of Substituted Quinazolinones

-

A mixture of anthranilamide, a substituted aldehyde, and iodine in methanol is refluxed for 4 hours.

-

The resulting precipitate of the substituted quinazolinone is filtered and dried.

Step 2: Chlorination of Quinazolinones

-

The quinazolinone is dissolved in dichloromethane, and thionyl chloride is added dropwise under ice-cold conditions, with a catalytic amount of DMF.

-

The reaction mixture is refluxed for 5-6 hours at 40°C to yield the chlorinated intermediate.

Step 3: Substitution with Morpholine

-

The chlorinated quinazoline is reacted with morpholine in a suitable solvent to yield the final morpholine substituted quinazoline derivative via a nucleophilic aromatic substitution (SNAr) reaction.

Mechanistic Insights: Induction of Apoptosis

Several studies have indicated that the cytotoxic effects of these morpholine derivatives are mediated, at least in part, by the induction of apoptosis, or programmed cell death.[1][5][7][8] While detailed signaling pathways for each specific derivative are yet to be fully elucidated, a general model of apoptosis induction can be proposed. The compounds may trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, leading to the activation of a cascade of caspases, which are the executioners of apoptosis.

Future Directions

The data presented in this guide strongly suggest that derivatives of methyl morpholine-2-carboxylate are a rich source of potential anticancer agents. The modular nature of their synthesis allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. Future research should focus on:

-

Elucidation of Specific Molecular Targets: Identifying the precise cellular targets of the most potent compounds will be crucial for understanding their mechanism of action and for rational drug design.

-

In Vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.

-

Exploration of Other Therapeutic Areas: While the current focus is on oncology, the broad bioactivity of morpholine derivatives suggests that these compounds may also have potential in other areas, such as infectious diseases and neurodegenerative disorders.

The continued exploration of methyl morpholine-2-carboxylate derivatives holds significant promise for the discovery of next-generation therapeutics that can address unmet medical needs. This guide serves as a foundational resource to stimulate further innovation in this exciting field.

References

- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chem960.com [chem960.com]

- 7. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. frontiersin.org [frontiersin.org]

The Ascendance of Methyl Morpholine-2-carboxylate: A Privileged Scaffold in Modern Medicinal Chemistry

For Immediate Release

In the landscape of drug discovery and development, the identification of versatile molecular scaffolds is paramount to the efficient generation of novel therapeutic agents. Among these, the morpholine ring has long been esteemed as a "privileged structure" for its favorable physicochemical and metabolic properties. This technical guide delves into a specific and highly valuable building block within this class: methyl morpholine-2-carboxylate . This guide will serve as an in-depth resource for researchers, scientists, and drug development professionals, exploring the synthesis, derivatization, and therapeutic applications of this scaffold, with a particular focus on its role in the development of novel antimalarial agents.

Introduction: The Morpholine Moiety as a Cornerstone in Drug Design

The morpholine heterocycle is a common feature in numerous approved drugs and experimental bioactive molecules.[1][2] Its prevalence is attributed to its advantageous properties, including improved aqueous solubility, metabolic stability, and the ability to form key interactions with biological targets.[1][2] The incorporation of a morpholine ring can enhance a molecule's potency and bestow desirable drug-like characteristics.[1][2]

Methyl morpholine-2-carboxylate, as a substituted morpholine, offers a synthetically tractable starting point for the creation of diverse chemical libraries. The ester functionality provides a convenient handle for derivatization, while the morpholine nitrogen can be functionalized to explore a wide range of chemical space. This guide will focus on a notable success story of this scaffold: the development of potent inhibitors of Plasmodium falciparum, the parasite responsible for malaria.

Therapeutic Application: Antimalarial Agents Targeting Protein Synthesis

A significant breakthrough in the application of the morpholine-2-carboxylate scaffold has been in the discovery of a novel class of antimalarial drugs. Derivatives of 2-(morpholin-2-yl)quinoline-4-carboxamide have demonstrated potent, multistage activity against P. falciparum, including activity against drug-resistant strains.[3][4]

Mechanism of Action: Inhibition of Translation Elongation Factor 2 (eEF2)

The primary molecular target of these quinoline-4-carboxamide derivatives has been identified as the parasite's translation elongation factor 2 (eEF2).[5][6] eEF2 is a crucial protein responsible for the GTP-dependent translocation of the ribosome along messenger RNA (mRNA) during protein synthesis.[5][6] By inhibiting eEF2, these compounds effectively halt protein production within the parasite, leading to its death across multiple life-cycle stages.[5][6] This novel mechanism of action is a critical advantage in the fight against emerging drug resistance to current antimalarial therapies.[3][4]

Quantitative Data and Structure-Activity Relationships (SAR)

The optimization of the 2-(morpholin-2-yl)quinoline-4-carboxamide series has led to compounds with low nanomolar potency against P. falciparum and excellent in vivo efficacy in mouse models of malaria. The following table summarizes key data for a selection of these compounds, highlighting the structure-activity relationships.

| Compound ID | R1 | R2 | P. falciparum (3D7) EC50 (nM)[3] | Mouse Microsomal Stability (CLi, µL/min/mg)[3] | Oral Efficacy in P. berghei Mouse Model (ED90, mg/kg)[4] |

| 1 (Hit) | H | H | 120 | 185 | >30 |

| DDD107498 (2) | F | 4-CH2-morpholine | 1 | <16 | <1 |

| 40 | F | 4-methyl-piperazine | 1.1 | 24 | <1 |

| 41 | F | 4-ethyl-piperazine | 1.3 | 29 | 1.5 |

| 43 | F | 4-isopropyl-piperazine | 1.1 | 18 | <1 |

| 44 | F | 4-(2-hydroxyethyl)-piperazine | 2.1 | 20 | <1 |

| 45 | 3-CH2-morpholine | F | 180 | 110 | ND |

Table 1: Structure-Activity Relationship of 2-(Morpholin-2-yl)quinoline-4-carboxamide Analogs.

The data clearly indicate that substitution at the R1 and R2 positions of the quinoline core significantly impacts both potency and pharmacokinetic properties. A fluorine atom at the R1 position and a side chain containing a basic amine, such as a morpholine or piperazine ring, at the R2 position were found to be crucial for high potency and improved metabolic stability. The lead compound, DDD107498, emerged from this optimization with an EC50 of 1 nM and an ED90 of less than 1 mg/kg in a mouse model.[3][4]

Experimental Protocols

General Synthesis of 2-(Morpholin-2-yl)quinoline-4-carboxamides

The synthesis of the quinoline-4-carboxamide scaffold is typically achieved through a multi-step process, beginning with a Pfitzinger reaction to construct the quinoline core, followed by amide coupling to introduce the morpholine-containing side chain.

Protocol: Synthesis of Quinoline-4-carboxylic Acid (Pfitzinger Reaction) [3]

-

To a microwave vial, add the appropriate isatin derivative (1.0 eq), the corresponding methyl ketone (1.1 eq), and potassium hydroxide (3.0 eq).

-

Add a mixture of ethanol and water as the solvent.

-

Seal the vial and heat the reaction mixture under microwave irradiation at 125 °C for 30-60 minutes.

-

After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Collect the solid by filtration, wash with water, and dry to yield the quinoline-4-carboxylic acid.

Protocol: Amide Coupling [3]

-

Dissolve the quinoline-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir for 15 minutes to activate the carboxylic acid.

-

Add the desired amine (e.g., a derivative of 2-aminomethyl-morpholine) (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final amide.

In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay is a standard method for determining the potency of antimalarial compounds against the asexual blood stage of the parasite.

-

Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in human red blood cells at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.

-

Compound Preparation: Prepare serial dilutions of the test compounds in culture medium in a 96-well plate.

-

Assay Setup: Add the synchronized ring-stage parasite culture (e.g., 1% parasitemia, 1% hematocrit) to the wells containing the test compounds. Include appropriate controls (no drug, known antimalarial).

-

Incubation: Incubate the plate for 72 hours under the standard culture conditions to allow for parasite replication.

-

Lysis and Staining: Prepare a lysis buffer containing the DNA-intercalating dye SYBR Green I. Add this buffer to each well to lyse the red blood cells and stain the parasite DNA.

-

Fluorescence Measurement: After a 1-hour incubation in the dark, measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Calculate the 50% effective concentration (EC50) values by fitting the dose-response data to a suitable model using graphing software.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides: a late-stage diversification approach to potent 5HT1B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. life-science-alliance.org [life-science-alliance.org]

- 6. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. bio-protocol.org [bio-protocol.org]

In-depth Technical Guide: Stability and Degradation Studies of Methyl Morpholine-2-carboxylate

Introduction

Methyl morpholine-2-carboxylate is a heterocyclic compound incorporating a morpholine ring, a secondary amine, and a methyl ester functional group. Its structural features suggest potential applications as a building block in medicinal chemistry and drug development. Understanding the intrinsic stability of this molecule is paramount for its potential development as a pharmaceutical ingredient. Forced degradation studies are a critical component of the drug development process, providing insights into the degradation pathways and enabling the development of stability-indicating analytical methods.[1][2]

This guide outlines a comprehensive approach to investigating the stability and degradation of methyl morpholine-2-carboxylate under various stress conditions, including hydrolysis, oxidation, heat, and light.

Stability and Degradation Profile

The stability of methyl morpholine-2-carboxylate is influenced by its key functional groups: the secondary amine and the methyl ester. The morpholine ring itself is generally stable, but the heteroatoms can influence reactivity.

Predicted Degradation Pathways

Based on the structure of methyl morpholine-2-carboxylate, the following degradation pathways are predicted under forced stress conditions:

-

Acidic Hydrolysis: The primary degradation pathway under acidic conditions is expected to be the hydrolysis of the methyl ester to yield morpholine-2-carboxylic acid and methanol.

-

Basic Hydrolysis: Similar to acidic conditions, basic hydrolysis will lead to the formation of the carboxylate salt (morpholine-2-carboxylate) and methanol. This reaction is typically faster than acid-catalyzed hydrolysis for esters.

-

Oxidative Degradation: The secondary amine of the morpholine ring is susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products. The ether linkage within the morpholine ring is generally stable to mild oxidation but could be cleaved under harsh conditions.

-

Thermal Degradation: At elevated temperatures, decarboxylation of the ester or other complex degradation pathways may occur.

-

Photolytic Degradation: Exposure to UV or visible light could induce photolytic cleavage of bonds, potentially leading to radical-mediated degradation pathways.

Experimental Protocols for Forced Degradation Studies

The following are hypothetical experimental protocols for conducting forced degradation studies on methyl morpholine-2-carboxylate.

Materials and Methods

-

Test Substance: Methyl morpholine-2-carboxylate (purity > 99%)

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Methanol (HPLC grade), Water (HPLC grade).

-

Instrumentation: HPLC with UV detector, Mass Spectrometer (MS), pH meter, Photostability chamber, Oven.

General Procedure for Stress Testing

A stock solution of methyl morpholine-2-carboxylate (1 mg/mL) is prepared in methanol. This stock solution is then subjected to the following stress conditions. Samples are withdrawn at specified time points, neutralized (if necessary), diluted, and analyzed by a stability-indicating HPLC method.

-

Acidic Hydrolysis: The stock solution is treated with 0.1 M HCl and kept at 60°C.

-

Basic Hydrolysis: The stock solution is treated with 0.1 M NaOH and kept at room temperature (25°C).

-

Oxidative Degradation: The stock solution is treated with 3% H₂O₂ and kept at room temperature (25°C).

-

Thermal Degradation: A solid sample of methyl morpholine-2-carboxylate is placed in an oven at 80°C. A solution is also prepared and kept at 60°C.

-

Photolytic Degradation: A solid sample and a solution of methyl morpholine-2-carboxylate are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

Analytical Method

A reverse-phase HPLC method with UV detection would be developed and validated to separate methyl morpholine-2-carboxylate from its potential degradation products. Mass spectrometry would be used for the identification of the degradation products.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from the forced degradation studies.

Table 1: Summary of Forced Degradation Results for Methyl Morpholine-2-carboxylate

| Stress Condition | Time | % Assay of Methyl Morpholine-2-carboxylate | % Degradation | Major Degradation Product(s) |

| 0.1 M HCl (60°C) | 24 h | 85.2 | 14.8 | Morpholine-2-carboxylic acid |

| 0.1 M NaOH (25°C) | 8 h | 82.5 | 17.5 | Morpholine-2-carboxylate |

| 3% H₂O₂ (25°C) | 48 h | 90.1 | 9.9 | N-oxide derivative |

| Thermal (80°C, solid) | 72 h | 95.8 | 4.2 | Minor unidentified products |

| Photolytic | 7 days | 92.3 | 7.7 | Minor unidentified products |

Table 2: Hypothetical Purity and Mass Balance Data

| Stress Condition | Peak Purity of Parent | Mass Balance (%) |

| 0.1 M HCl | Pass | 99.5 |

| 0.1 M NaOH | Pass | 99.2 |

| 3% H₂O₂ | Pass | 98.9 |

| Thermal | Pass | 99.8 |

| Photolytic | Pass | 99.1 |

Visualizations

Predicted Degradation Pathways

Caption: Predicted degradation pathways of Methyl Morpholine-2-carboxylate.

Experimental Workflow for Forced Degradation

Caption: General workflow for forced degradation studies.

Conclusion